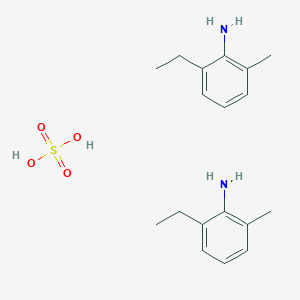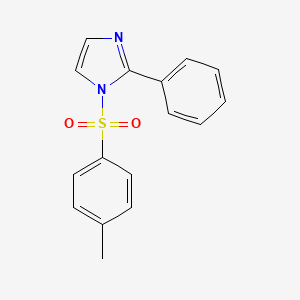
Triphenyl(trichloromethyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(trichloromethyl)phosphanium bromide is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three phenyl groups and a trichloromethyl group, with a bromide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenyl(trichloromethyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with trichloromethyl bromide. The reaction typically involves the use of an inert solvent such as tetrahydrofuran (THF) and is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction is exothermic and requires careful control of temperature to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The product is typically purified by recrystallization from a suitable solvent, such as ethanol or acetone, to obtain high purity material.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl(trichloromethyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction of the trichloromethyl group can lead to the formation of triphenylmethylphosphonium derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Major Products Formed
Substitution Products: Formation of triphenylphosphonium derivatives with various substituents.
Oxidation Products: Formation of triphenylphosphine oxide.
Reduction Products: Formation of triphenylmethylphosphonium derivatives.
Wissenschaftliche Forschungsanwendungen
Triphenyl(trichloromethyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of triphenyl(trichloromethyl)phosphanium bromide involves the interaction of the phosphorus atom with various substrates. The trichloromethyl group can act as an electrophile, facilitating nucleophilic attack by various reagents. The phenyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Lacks the trichloromethyl group and is less reactive in nucleophilic substitution reactions.
Triphenylmethylphosphonium Bromide: Contains a methyl group instead of a trichloromethyl group, leading to different reactivity and applications.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine, used as a byproduct in many reactions involving triphenylphosphine.
Uniqueness
Triphenyl(trichloromethyl)phosphanium bromide is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
138612-15-4 |
|---|---|
Molekularformel |
C19H15BrCl3P |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
triphenyl(trichloromethyl)phosphanium;bromide |
InChI |
InChI=1S/C19H15Cl3P.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |
InChI-Schlüssel |
FFPOCFOMRKFJJO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(Cl)(Cl)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
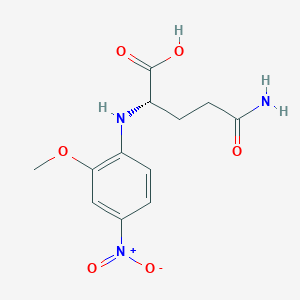
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)

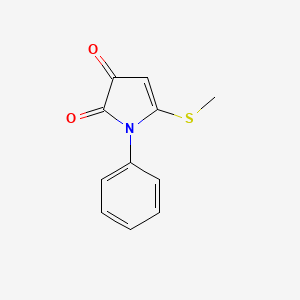


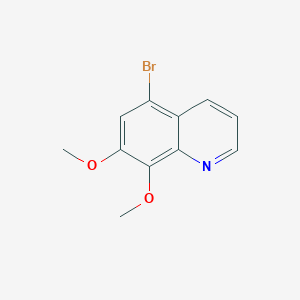
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
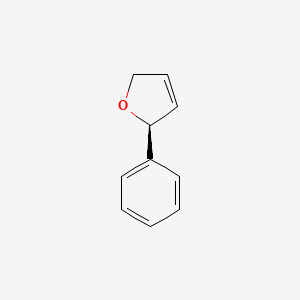
![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
